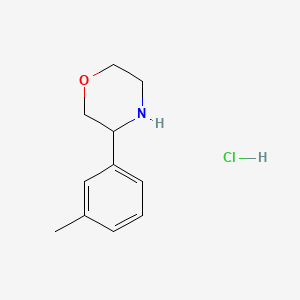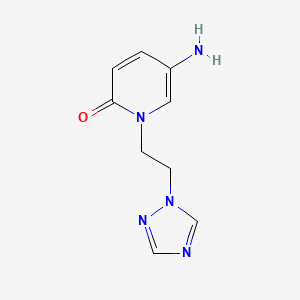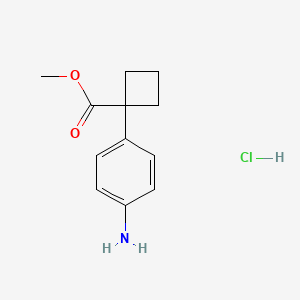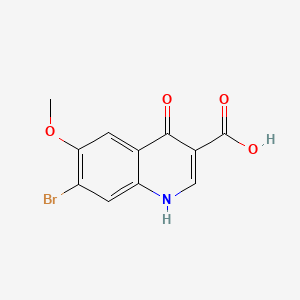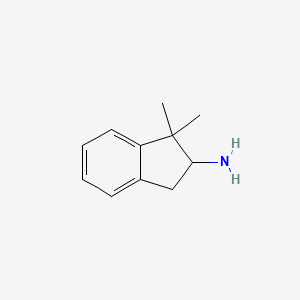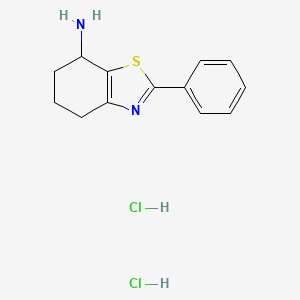
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is a heterocyclic compound that contains a benzothiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: This compound is structurally similar but lacks the amine group at the 7-position.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Another related compound with a similar tetrahydro structure but different ring system.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H16Cl2N2S |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H14N2S.2ClH/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8,14H2;2*1H |
Clave InChI |
XRIDNQXMAOQHIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

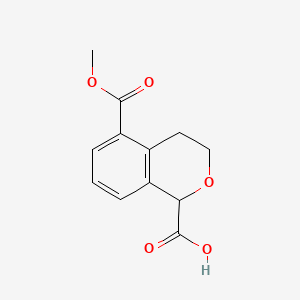
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
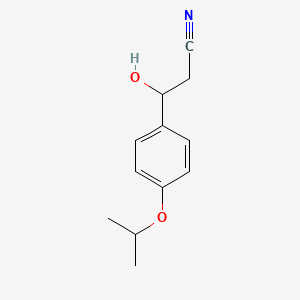
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
